molecular formula C12H34OSi4 B14180760 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol CAS No. 922500-54-7

3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol

Cat. No.: B14180760
CAS No.: 922500-54-7
M. Wt: 306.74 g/mol
InChI Key: ZNOUKGKFUJLLEI-UHFFFAOYSA-N
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Description

3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is an organosilicon compound known for its unique structural properties. It is characterized by the presence of multiple silicon atoms, which contribute to its stability and reactivity. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a reducing agent and its involvement in hydrosilylation processes .

Preparation Methods

The synthesis of 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol typically involves the reaction of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It acts as a reducing agent in radical reactions, particularly in the reduction of organic halides and acid chlorides.

    Substitution: It can participate in substitution reactions where silicon atoms are replaced by other functional groups. Common reagents used in these reactions include N-bromosuccinimide for bromination and various catalysts for hydrosilylation. .

Scientific Research Applications

3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.

    Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its silicon atoms with various molecular targets. In reduction reactions, it donates electrons to the substrate, facilitating the reduction process. In hydrosilylation, it adds across double bonds in alkenes and alkynes, forming stable carbon-silicon bonds. The pathways involved include radical intermediates and transition metal-catalyzed processes .

Comparison with Similar Compounds

Compared to other organosilicon compounds, 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is unique due to its high silicon content and structural complexity. Similar compounds include:

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    1,1,1,3,3,3-Hexamethyldisilazane: Used as a silylation agent in analytical chemistry.

    Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions .

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

CAS No.

922500-54-7

Molecular Formula

C12H34OSi4

Molecular Weight

306.74 g/mol

IUPAC Name

3-tris(trimethylsilyl)silylpropan-1-ol

InChI

InChI=1S/C12H34OSi4/c1-14(2,3)17(12-10-11-13,15(4,5)6)16(7,8)9/h13H,10-12H2,1-9H3

InChI Key

ZNOUKGKFUJLLEI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](CCCO)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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